molecular formula C18H21FN2O B4768012 N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea

N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea

Cat. No. B4768012
M. Wt: 300.4 g/mol
InChI Key: OCHLJVWUHRANFB-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as EFU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EFU belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases and disorders.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to exhibit various biochemical and physiological effects. In cancer research, N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to protect against neurotoxicity and oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is its potential therapeutic activity against various diseases and disorders. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to exhibit promising activity in cancer, inflammation, and neurodegenerative disorder research. Another advantage of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is its relatively simple synthesis method. However, one of the limitations of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is its limited availability and high cost. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is not commercially available, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea research. One direction is to further investigate the mechanism of action of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea and its potential targets. Another direction is to explore the therapeutic potential of N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea in other diseases and disorders, such as cardiovascular diseases and metabolic disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to exhibit potential therapeutic activity against various diseases and disorders, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to protect against neurotoxicity and oxidative stress.

properties

IUPAC Name

1-[1-(4-ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-4-14-6-8-15(9-7-14)13(3)20-18(22)21-16-10-5-12(2)17(19)11-16/h5-11,13H,4H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHLJVWUHRANFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Ethylphenyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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